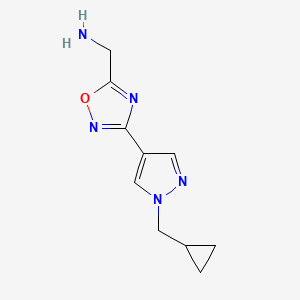
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiolane ring, which is a five-membered ring containing one sulfur atom.Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 138-142 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which serve as precursors for the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, has been optimized. These derivatives possess fungicidal properties, highlighting their potential in agricultural applications (Tumkevicius et al., 2000).
Research into the synthesis and characterization of stable betainic pyrimidinaminides has shown that depending on the substitution pattern or reaction conditions, various compounds are formed, indicating the versatility of pyrimidines in chemical synthesis (Schmidt, 2002).
Biological Activities
Novel 4-thiazolidinones and 2-azetidinones derivatives from chalcone have been synthesized, demonstrating antibacterial and antifungal activities. These findings suggest the potential use of pyrimidine derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
A series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines has been designed and synthesized, displaying moderate to weak fungicidal and insecticidal activity, thus indicating their potential use in pest control (Chen & Shi, 2008).
Novel Applications
Investigations based on non-covalent interactions in certain pyrimidine derivatives have been carried out, demonstrating the importance of these interactions in drug design and the development of materials with specific properties (Zhang et al., 2018).
The antifungal effect of some pyrimidine derivatives containing a heterocyclic compound on significant types of fungi has been studied, showing the potential of these compounds as antifungal agents. This research contributes to the search for new treatments against fungal infections (Jafar et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-13(7-2-3-14-5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCZDWJVVRRCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



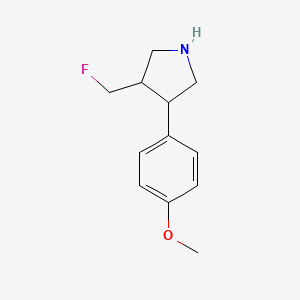
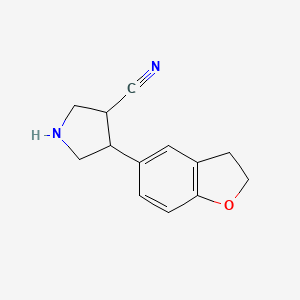
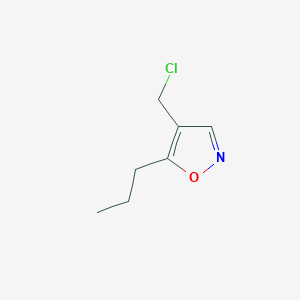


![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)
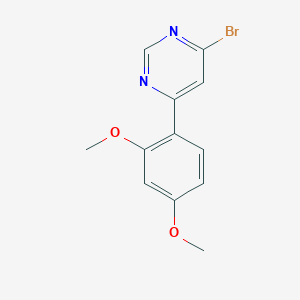
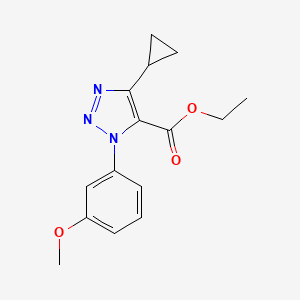
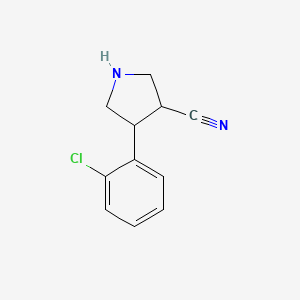
![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)
